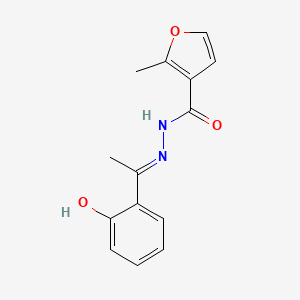
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthalene ring, a pyrazole ring, and a hydrazide group, makes it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Hydrazide Group: This step involves the reaction of the pyrazole derivative with hydrazine hydrate.
Condensation with 2-Ethoxy-Benzaldehyde: The final step is the condensation of the hydrazide with 2-ethoxy-benzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrazole ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrazole derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound may exhibit similar biological activities, making it a subject of interest in biochemical research.
Medicine
In medicinal chemistry, compounds with hydrazide groups are often explored for their potential therapeutic properties. This compound could be investigated for its potential as a drug candidate for various diseases.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their diverse reactivity makes them valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The hydrazide group may form covalent bonds with target proteins, leading to the inhibition of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid hydrazide: Lacks the 2-ethoxy-benzylidene group.
2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide: Lacks the naphthalene ring.
5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (benzylidene)-hydrazide: Lacks the ethoxy group.
Uniqueness
The presence of both the naphthalene ring and the 2-ethoxy-benzylidene group in 5-Naphthalen-1-YL-2H-pyrazole-3-carboxylic acid (2-ethoxy-benzylidene)-hydrazide makes it unique. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H20N4O2 |
|---|---|
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-13-6-4-9-17(22)15-24-27-23(28)21-14-20(25-26-21)19-12-7-10-16-8-3-5-11-18(16)19/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
Clé InChI |
DEZMELDQIFDKJG-BUVRLJJBSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{1-[2-(benzylsulfanyl)-1H-benzimidazol-1-yl]-2,2,2-trichloroethyl}naphthalene-1-carboxamide](/img/structure/B11983694.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983715.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983741.png)

![8-[(2Z)-2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11983760.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxybenzamide](/img/structure/B11983761.png)


![2-(benzylamino)-9-methyl-3-{(E)-[(pyridin-3-ylmethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11983779.png)
![Methyl (2E)-5-(4-chlorophenyl)-7-methyl-2-[(3-methyl-2-thienyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11983782.png)
